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Compound of Interest

Compound Name:
5-Bromo-N-methoxy-N,3-

dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Executive Summary
Picolinamide (pyridine-2-carboxamide) derivatives represent a "privileged scaffold" in modern

medicinal and agrochemical chemistry. Characterized by an electron-deficient pyridine ring

adjacent to an amide group, this moiety acts as a versatile bidentate ligand (

-donor) and a robust pharmacophore. This guide analyzes the structural utility of picolinamides,
focusing on their dominant role as Qi site inhibitors (QiIs) in fungicides (e.g., Fenpicoxamid)
and their emerging utility as VEGFR-2 kinase inhibitors in oncology.

Part 1: Chemical Architecture & Electronic
Properties
The Chelation Effect
The core utility of the picolinamide scaffold lies in its ability to form stable five-membered

chelate rings with metal centers or active site residues.

Bidentate Binding: The pyridine nitrogen (
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hybridized) and the amide oxygen act as a cooperative "claw." In metalloenzymes or catalytic
systems (e.g., Cu-catalyzed ether synthesis), this geometry lowers the activation energy for
substrate binding.

Electronic Tuning: The pyridine ring is electron-withdrawing. Substituents at the 4-position

(e.g., methoxy in UK-2A) significantly modulate the basicity of the pyridine nitrogen, altering

hydrogen bond strength with target residues like Asp229 in cytochrome

.

Structural Diagram: Electronic & Steric Pharmacophore
The following diagram illustrates the core interactions governing picolinamide bioactivity.
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Figure 1: Core Pharmacophore Map. The pyridine nitrogen and amide oxygen facilitate

bidentate binding, while the amide nitrogen serves as a vector for lipophilic tails targeting

hydrophobic pockets.

Part 2: Agrochemical Dominance – The Qi Inhibitors
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The most commercially significant application of picolinamides is in fungicides targeting the

mitochondrial respiratory chain.

Mechanism of Action: Fenpicoxamid
Fenpicoxamid (Inatreq™ active) is a semi-synthetic derivative of the natural product UK-2A

(produced by Streptomyces sp.).[1] It functions as a pro-drug.

Metabolic Activation: Upon entering the fungal cell, the isobutyryloxymethyl ester is cleaved

to release UK-2A.

Target Engagement: UK-2A binds to the Qi site (inner mitochondrial membrane side) of the

cytochrome

complex (Complex III).

Respiration Halt: This binding blocks electron transfer from heme

to ubiquinone, collapsing the proton motive force and halting ATP synthesis.

Distinction from Strobilurins: Unlike strobilurins (Qo inhibitors), picolinamides bind the Qi site.[2]

This lack of cross-resistance makes them critical for managing strobilurin-resistant

Zymoseptoria tritici.

Pathway Visualization: Mitochondrial Inhibition
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Figure 2: Mode of Action of Fenpicoxamid. The pro-drug is hydrolyzed intracellularly to UK-2A,

which selectively targets the Qi site of Complex III.

Part 3: Medicinal Chemistry – Kinase Inhibition
In oncology, picolinamides are designed to inhibit receptor tyrosine kinases, specifically

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which drives tumor angiogenesis.

[3]

Hybrid Scaffold Design
Researchers often employ a "hybrid" approach, grafting the picolinamide moiety (mimicking the

hinge-binding region of Sorafenib) with the lipophilic tails of other inhibitors (e.g., Axitinib).[4]

Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region

(Cys919 in VEGFR-2), while the amide NH donates a hydrogen bond to the backbone

carbonyl (Glu917).

Hydrophobic Pocket: The amide substituent extends into the hydrophobic allosteric pocket,

stabilizing the "DFG-out" (inactive) conformation.

Part 4: Experimental Protocols
Protocol A: General Synthesis of Picolinamide
Derivatives
Rationale: This protocol uses an acid chloride intermediate for high reactivity, suitable for

attaching sterically hindered anilines common in drug discovery.

Materials:

Picolinic acid derivative (1.0 eq)

Thionyl chloride (

) (Excess)[5]

Target Aniline/Amine (1.0 eq)
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Triethylamine (

) (2.0 eq)[5]

Dichloromethane (DCM, anhydrous)

Workflow:

Activation: Dissolve picolinic acid in DCM. Add

dropwise at 0°C. Reflux for 2 hours until gas evolution (

) ceases.

Evaporation: Remove solvent and excess

under reduced pressure to isolate the crude picolinoyl chloride.

Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C.[6]

Addition: Slowly add a solution of the target aniline and

in DCM.

Reaction: Stir at room temperature for 12 hours.

Workup: Wash with

(sat. aq.) to remove unreacted acid. Dry organic layer over

.

Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane:EtOAc).

Protocol B: Mitochondrial Membrane Potential Assay
(JC-1)
Rationale: To validate the mechanism of action (respiration inhibition) for picolinamide

fungicides or toxicological screening.
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Reagents:

JC-1 Dye: 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide.

Positive Control: FCCP (uncoupler).

Test Compound: Picolinamide derivative (dissolved in DMSO).

Step-by-Step:

Seeding: Plate Z. tritici spores or mammalian cells (depending on target) in 96-well black

plates (

cells/mL).

Treatment: Incubate with test compound (serial dilutions) for 2–4 hours.

Staining: Add JC-1 solution (final conc. 2 µM). Incubate for 30 min at 37°C in the dark.

Measurement:

Healthy Mitochondria: Read Red Fluorescence (Aggregates) at Ex/Em 535/590 nm.

Depolarized Mitochondria: Read Green Fluorescence (Monomers) at Ex/Em 485/530 nm.

Data Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial

depolarization (loss of

), confirming Qi site inhibition efficacy.

Part 5: Data Summary & SAR Trends
Table 1: Comparative Activity of Picolinamide Derivatives
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Compound
Class

Target Site
Key
Substituent (R)

Activity Metric Reference

Fenpicoxamid
Fungal Complex

III (Qi)

3-OH-4-OMe-

picolinamide nM (Pro-drug) [1, 2]

UK-2A
Fungal Complex

III (Qi)

3-OH-4-OMe-

picolinamide nM (Active) [1]

VEGFR-2

Inhibitors

Kinase Hinge

(ATP site)

4-(4-

aminophenoxy) nM [3]

Sec14p Inhibitors
Yeast Lipid

Transfer
4-bromo-phenyl Growth Inhibition [4]

Key SAR Insights:

3-OH Group: Critical for intramolecular H-bonding in antifungal picolinamides, stabilizing the

bioactive conformation.

4-OMe Group: Enhances electron density on the pyridine ring, optimizing the basicity of the

ring nitrogen for binding Asp229 in cytochrome

.

Lipophilic Tail: In kinase inhibitors, a bulky hydrophobic tail is required to occupy the

allosteric pocket adjacent to the ATP site.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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